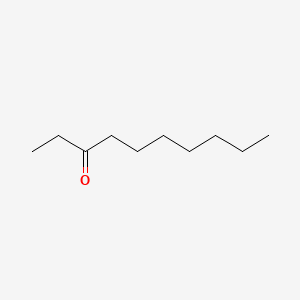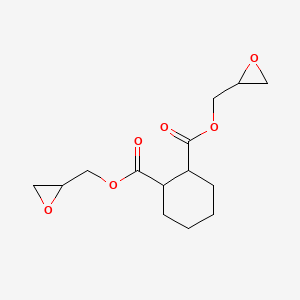![molecular formula C19H30O4S B1198474 [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate CAS No. 39156-29-1](/img/structure/B1198474.png)
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate, also known as alcohol ethoxysulfate, is a type of anionic surfactant widely used in various industrial and consumer products. It is derived from the ethoxylation of fatty alcohols followed by sulfation. This compound is known for its excellent cleaning, emulsifying, and foaming properties, making it a key ingredient in detergents, shampoos, and other personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves two main steps: ethoxylation and sulfation. In the ethoxylation step, fatty alcohols react with ethylene oxide in the presence of a catalyst to form alcohol ethoxylates. This reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation .
In the sulfation step, the alcohol ethoxylates are reacted with sulfur trioxide or chlorosulfonic acid to form the sulfate ester. This reaction is usually conducted in a continuous reactor system to ensure efficient mixing and reaction control .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced reactor systems and catalysts to optimize the reaction conditions and product yield. The process typically includes steps such as raw material preparation, reaction, neutralization, and purification. The use of continuous reactors and automated control systems helps in maintaining consistent product quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of sulfonic acids and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can react with this compound under alkaline conditions
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the sulfate ester.
Substitution: Substituted alcohol ethoxylates and other derivatives
Applications De Recherche Scientifique
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Widely used in the formulation of detergents, personal care products, and industrial cleaners .
Mécanisme D'action
The mechanism of action of [(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets of this compound include lipid bilayers and proteins, leading to the emulsification of oils and the lysis of cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different molecular structure.
Linear alkylbenzene sulfonate (LAS): Widely used in detergents but has different environmental and toxicological profiles.
Alcohol ethoxylates (AE): Nonionic surfactants with similar applications but different chemical properties .
Uniqueness
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate is unique due to its combination of excellent cleaning properties, biodegradability, and relatively low toxicity compared to other surfactants. Its ability to form stable emulsions and foams makes it particularly valuable in various applications .
Propriétés
Numéro CAS |
39156-29-1 |
|---|---|
Formule moléculaire |
C19H30O4S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O4S/c1-18-9-3-4-16(18)15-6-5-13-12-14(23-24(20,21)22)7-11-19(13,2)17(15)8-10-18/h3,9,13-17H,4-8,10-12H2,1-2H3,(H,20,21,22)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
FHMBGAXGVUGLIR-LOVVWNRFSA-N |
SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OS(=O)(=O)O)C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C |
SMILES canonique |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OS(=O)(=O)O)C |
Synonymes |
5 alpha-androst-16-en-3 beta-ol sulfate 5 alpha-androst-16-en-3 beta-ol sulfoconjugate AEO sulfate androst-16-en-3-ol sulfoconjugate androst-16-en-3-ol sulfoconjugate, (3alpha,5alpha)-isomer androst-16-en-3-ol sulfoconjugate, (3beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


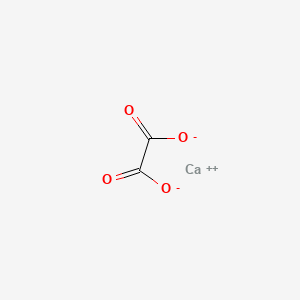
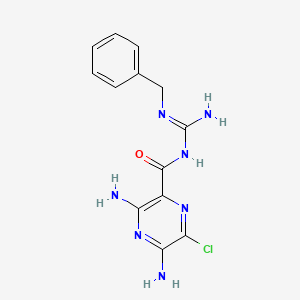

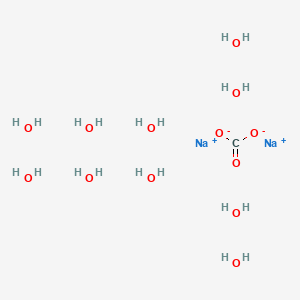
![1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid](/img/structure/B1198398.png)
![N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1198399.png)
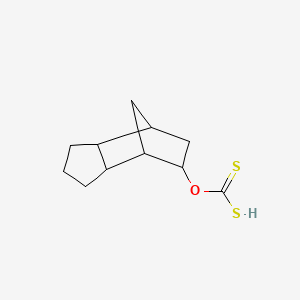
![methyl 16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1198401.png)

